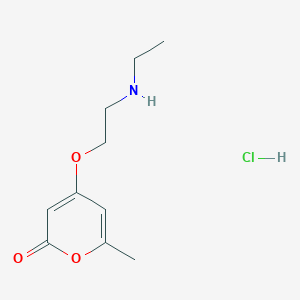
3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride
Overview
Description
This compound is a derivative of the 1,2,4-triazole class of chemicals. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are important in a variety of pharmaceutical and chemical contexts .
Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring structure. They can act as bases and nucleophiles, and can undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence and position of the chloromethyl and isopropyl groups .Scientific Research Applications
Synthesis and Chemical Properties
- The compound serves as a crucial intermediate in the preparation of pesticides, highlighting its significance in agricultural chemistry. Its synthesis involves the hydroxymethylation of 1H-1,2,4-triazole followed by a reaction with thionyl chloride, demonstrating a methodological approach to obtain the chloromethyl-triazole hydrochloride salt with high yield, indicating its efficiency and applicability in creating derivatives for pest control applications Synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt.
Corrosion Inhibition
- A study explored the use of 4H-1,2,4-triazole derivatives for the corrosion and dissolution protection of mild steel in hydrochloric acid solution. The research demonstrated that these derivatives act as effective corrosion inhibitors, with their efficiency influenced by the type and nature of substituents present in the molecule. This application is particularly relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity and longevity of metal structures Understanding the adsorption of 4H-1,2,4-triazole derivatives on mild steel surface.
Advanced Synthesis Techniques
- Another study focused on the synthesis of 4,5-disubstituted 1,2,4-triazoles functionalized in position 3, starting from 3-mercapto-1,2,4-triazoles. This research provides a convenient approach to creating derivatives of 3-(chloromethyl)-4-isopropyl-4H-1,2,4-triazole, indicating its versatility in generating compounds with potential application in medicinal chemistry and other scientific fields A Convenient Synthesis of 4,5-Disubstituted 1,2,4-Triazoles Functionalized in Position 3.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-4-propan-2-yl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5(2)10-4-8-9-6(10)3-7;/h4-5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVZUUSSPHMNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















